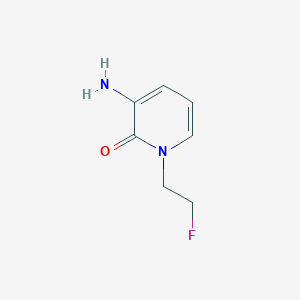

3-Amino-1-(2-fluoroethyl)pyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-Amino-1-(2-fluoroethyl)pyridin-2-one" is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis, structure, and properties of similar fluorinated pyridine derivatives. Fluorinated pyridines are of significant interest due to their potential pharmaceutical applications and their role as intermediates in the synthesis of various bioactive molecules .

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives can involve palladium-catalyzed reactions, as described in the practical synthesis of a key pharmaceutical intermediate involving a regioselective chlorination and a selective monodechlorination to afford the desired nicotinic acid derivative . Another approach for the synthesis of fluorinated pyridines includes the use of Selectfluor in aqueous solution under mild conditions, which has been shown to yield fluorinated pyridines with high regioselectivity . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

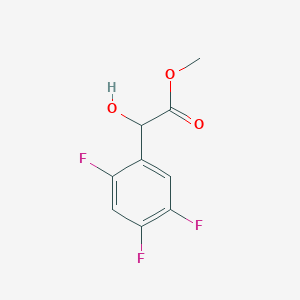

The molecular structure of fluorinated pyridine derivatives is influenced by the presence of fluorine atoms, which can affect the electronic properties of the molecule. The papers provided do not directly analyze the molecular structure of "this compound", but they do discuss the structural analysis of related compounds. For instance, the molecular and crystal structures of certain hexafluoroindan derivatives have been studied, and DFT calculations were performed to understand complex formation energies . These studies highlight the importance of fluorine in modulating the chemical behavior of such compounds.

Chemical Reactions Analysis

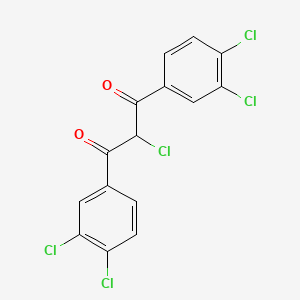

The chemical reactivity of fluorinated pyridine derivatives can be quite diverse. For example, the transformation of a 3-fluoro-substituted pyridine derivative into fluorinated zolimidine was achieved, demonstrating the potential for further chemical modifications . Additionally, the preparation of various amino carboxylic acid derivatives and their incorporation into more complex structures like pyrimidinones and cyclic peptides has been described, showcasing the versatility of fluorinated amino acids in chemical synthesis .

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties due to the high electronegativity and small size of the fluorine atom. The papers provided discuss the synthesis and characterization of various fluorinated compounds, including their spectroscopic properties (IR, NMR, MS) and elemental analyses . These properties are crucial for understanding the behavior of these compounds in different environments and could be relevant to "this compound".

Scientific Research Applications

Selective Fluorination and Regioselectivity The selective fluorination of 4-substituted 2-aminopyridines and pyridin-2(1H)-ones in aqueous solutions is a significant application, achieving high yields and regioselectivities under mild conditions. This process utilizes Selectfluor, water, and chloroform, and is notably influenced by the electron-deficiency of the pyridine system and the substituent pattern. Notably, 3-fluoro-substituted pyridine derivatives are crucial for synthesizing fluorinated zolimidine, highlighting the relevance of this compound in the preparation of fluorinated pharmaceuticals (Zhou et al., 2018).

Synthesis of Pyridine Derivatives for Peptidomimetics A notable synthesis of 2,3,4-substituted pyridine derivatives, serving as scaffolds in the development of peptidomimetics, has been described. These derivatives, functionalized as ‘functionalized scaffolds’, enable various substitutions, offering a versatile framework for generating compounds with potential therapeutic applications (Saitton et al., 2004).

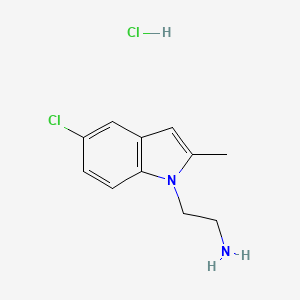

N-Alkylated Pyridin-2(1H)-one Derivatives A series of novel N-substituted pyridin-2(1H)-one derivatives have been synthesized, with a focus on their structural characterization and biological activities. These compounds, synthesized from various alkylamines and other precursors, have been studied for their antibacterial activity, indicating their potential in therapeutic applications (Sharma et al., 2016).

Antimicrobial Activity and DNA Interactions Compounds such as [Ag(2-amino-3-methylpyridine)(2)]NO(3) and [Ag(pyridine-2-carboxaldoxime)NO(3)] have been synthesized and characterized for their antimicrobial activity against various bacterial strains and yeasts. Their interaction with DNA has also been investigated, showcasing the potential of 3-amino-1-(2-fluoroethyl)pyridin-2-one derivatives in medicinal chemistry and drug design (Abu-Youssef et al., 2010).

Mechanism of Action

While the specific mechanism of action for 3-Amino-1-(2-fluoroethyl)pyridin-2-one is not mentioned in the search results, it’s worth noting that pyridinones, in general, have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . They have wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H302, H315, H318, and H335 suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Pyridinones, including 3-Amino-1-(2-fluoroethyl)pyridin-2-one, are of interest as biologically active compounds . They are attractive as building blocks for the synthesis of peptidomimetics . Future research may focus on further understanding the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .

properties

IUPAC Name |

3-amino-1-(2-fluoroethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c8-3-5-10-4-1-2-6(9)7(10)11/h1-2,4H,3,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJQYIRGLFBNIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)N)CCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[(3R)-3-(cyclopropylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobut-2-enoate](/img/structure/B2499526.png)

![ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2499527.png)

![2-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2499531.png)

![3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine](/img/structure/B2499534.png)

![3-benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2499537.png)

![2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![4-[4-[(4-Propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2499540.png)

![Methyl 3-[(2-fluorobenzoyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2499544.png)

![5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499545.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2499546.png)